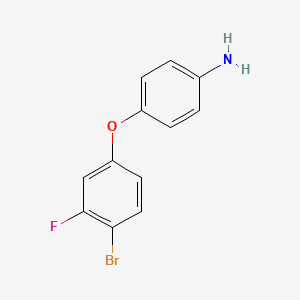

4-(4-Bromo-3-fluorophenoxy)aniline

Description

4-(4-Bromo-3-fluorophenoxy)aniline (CAS: 1038720-42-1) is an aromatic amine with the molecular formula C₁₂H₉BrFNO and a molecular weight of 282.11 g/mol . Its structure consists of an aniline group linked via an ether bridge to a bromo- and fluoro-substituted phenyl ring. The bromine at the para-position and fluorine at the meta-position on the phenoxy ring confer distinct electronic and steric properties, making it valuable in drug discovery and materials science .

Properties

Molecular Formula |

C12H9BrFNO |

|---|---|

Molecular Weight |

282.11 g/mol |

IUPAC Name |

4-(4-bromo-3-fluorophenoxy)aniline |

InChI |

InChI=1S/C12H9BrFNO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |

InChI Key |

SSWCSRBUBUSFDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-fluorophenoxy)aniline typically involves the following steps:

Nitration and Reduction: The starting material, 4-bromo-3-fluoroaniline, can be synthesized by nitration of 4-bromo-3-fluorobenzene followed by reduction of the nitro group to an amine.

Nucleophilic Substitution: The phenoxy group can be introduced via a nucleophilic substitution reaction where 4-bromo-3-fluoroaniline reacts with a suitable phenol derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of eco-friendly solvents and catalysts is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-fluorophenoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The aniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Nucleophilic Substitution: Strong bases like sodium hydride or potassium carbonate are used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Major Products

Substitution: Formation of various substituted anilines.

Coupling: Formation of biaryl compounds.

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-(4-Bromo-3-fluorophenoxy)aniline has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: Potential intermediate in the synthesis of drugs and active pharmaceutical ingredients.

Materials Science: Used in the development of new materials with specific properties, such as conductive polymers or liquid crystals.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)aniline depends on its application:

In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.

In Biological Systems: May interact with specific enzymes or receptors, leading to biological effects. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenoxy-Aniline Derivatives

The biological and chemical properties of phenoxy-aniline derivatives are highly sensitive to substituent type and position. Key analogs include:

Halogen-Substituted Analogs

- 4-(4-Bromophenoxy)aniline: Lacks the meta-fluoro group present in the target compound.

- 4-(4-Chloro-3-methylphenoxy)aniline: Features a chloro and methyl group instead of bromo and fluoro. The methyl group increases steric bulk, which may hinder interactions with enzyme active sites .

- 2-(4-Fluorophenoxy)aniline: Contains a single fluorine at the para-position. Fluorine’s high electronegativity enhances stability and lipophilicity but lacks the synergistic effects of bromine-fluorine pairing .

Trifluoromethyl-Substituted Analogs

- 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline (CAS 74338-20-8): Incorporates a trifluoromethyl (CF₃) group instead of fluorine.

- 4-[4-(Trifluoromethoxy)phenoxy]aniline: Replaces bromine with a trifluoromethoxy (OCF₃) group. The OCF₃ group enhances electronic effects but alters steric profiles compared to bromine .

Positional Isomers

- 4-(3-Bromophenoxy)-3-fluoroaniline: A positional isomer with bromine at the meta-position. This alters the dipole moment and spatial orientation, impacting receptor binding .

- 2-(3-Chloro-4-fluorophenoxy)aniline: Features chloro and fluoro groups at adjacent positions. The proximity of halogens may induce steric clashes in biological systems .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (LogP)* | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| 4-(4-Bromo-3-fluorophenoxy)aniline | C₁₂H₉BrFNO | 282.11 | Br (para), F (meta) | 3.2 | 0.45 |

| 4-(4-Bromophenoxy)aniline | C₁₂H₁₀BrNO | 264.12 | Br (para) | 2.8 | 0.60 |

| 4-(4-Chloro-3-methylphenoxy)aniline | C₁₃H₁₂ClNO | 233.70 | Cl (para), Me (meta) | 2.5 | 1.20 |

| 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline | C₁₃H₉BrF₃NO | 332.12 | Br (para), CF₃ (meta) | 3.9 | 0.15 |

Key Research Findings

- Synergistic Halogen Effects: The bromine-fluorine pairing in this compound enhances both hydrophobic and electronic interactions, outperforming mono-halogenated analogs in enzyme inhibition assays .

- Positional Sensitivity : Meta-substitution of fluorine optimizes steric compatibility with target proteins, as seen in comparative studies with ortho-substituted isomers .

- Thermal Stability : Bromine’s polarizability contributes to higher thermal stability compared to chloro analogs, making the compound suitable for high-temperature applications in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.